molecular formula C22H24N4O3 B2930338 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1421492-05-8

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2930338
CAS No.: 1421492-05-8
M. Wt: 392.459
InChI Key: DXNDESGTPHOUOB-UHFFFAOYSA-N
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Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a phthalazinone core substituted with a cyclopentyl group at position 3 and a methylurea linker connected to a 2-methoxyphenyl moiety. The phthalazinone scaffold is known for its role in modulating enzyme activity, particularly in oncology targets such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT) . This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement in cancer therapeutics.

Properties

IUPAC Name

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-13-7-6-12-18(20)24-22(28)23-14-19-16-10-4-5-11-17(16)21(27)26(25-19)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNDESGTPHOUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and functional features of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea with related urea derivatives and phthalazinone-containing analogs.

Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Key Functional Groups Reference
Target Compound Phthalazinone 3-Cyclopentyl, 2-methoxyphenylurea ~423.5 (estimated) Urea, Phthalazinone, Cyclopentyl
HBK14–HBK19 () Piperazine Phenoxyethoxyethyl, 2-methoxyphenyl 450–500 (approximate) Piperazine, Phenoxyalkyl, Urea
DDY01/DDY02 () Phthalazinone Fluorobenzoyl-sulfonylpiperazine, pyridinylmethyl ~650–670 Urea/Thiourea, Sulfonyl, Fluorophenyl
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(naphthalen-1-ylmethyl)urea () Phthalazinone 3-Methyl, naphthylmethylurea ~439.5 Urea, Naphthyl, Methyl
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)propyl)-3-(3,5-dimethoxyphenyl)urea () Pyridazinyl Chlorophenyl, dimethoxyphenylurea 442.9 Urea, Pyridazinyl, Chlorophenyl

Key Observations:

  • Core Heterocycles: The target compound and DDY01/DDY02 share a phthalazinone core, which is critical for PARP/NAMPT inhibition, whereas HBK14–HBK19 (piperazine) and (pyridazine) use distinct heterocycles that alter electronic properties and binding modes.
  • The 2-methoxyphenyl urea in the target compound contrasts with naphthyl () and dimethoxyphenyl () groups, influencing π-π interactions and metabolic stability. Fluorine in DDY01/DDY02 () enhances electronegativity and binding affinity to polar enzyme pockets, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclopentyl group (target) increases logP compared to methyl () but remains lower than naphthyl () or chlorophenyl (). This balance may improve blood-brain barrier penetration relative to more polar analogs like DDY01/DDY02 .
  • Metabolic Stability : The 2-methoxyphenyl group in the target compound may undergo demethylation faster than the 3,5-dimethoxyphenyl group in ’s compound, which has steric protection .

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